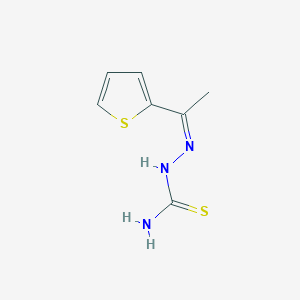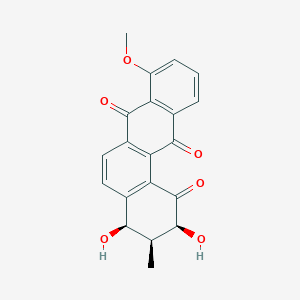
SSAA09E1
Descripción general
Descripción
SSAA09E1 es un compuesto químico conocido por su función como inhibidor de la catepsina L, una proteasa de cisteína involucrada en diversos procesos biológicos.
Aplicaciones Científicas De Investigación
SSAA09E1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Se investiga su función en la inhibición de la catepsina L, que participa en la degradación y el procesamiento de proteínas.
Medicina: Se ha explorado su potencial como antiviral, particularmente contra el SARS-CoV, inhibiendo la entrada del virus a las células huésped
Industria: Posibles aplicaciones en el desarrollo de fármacos antivirales y agentes terapéuticos.
Mecanismo De Acción
SSAA09E1 ejerce sus efectos inhibiendo la actividad proteolítica de la catepsina L. Esta inhibición evita la escisión de proteínas virales necesarias para la entrada y replicación de virus como el SARS-CoV. El compuesto se une al sitio activo de la catepsina L, bloqueando su actividad enzimática y, por lo tanto, obstaculizando el ciclo de vida viral .
Safety and Hazards
Direcciones Futuras
Thiazolidine derivatives, which include thiourea, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Análisis Bioquímico
Biochemical Properties
SSAA09E1 plays a crucial role in biochemical reactions by inhibiting the entry of SARS-CoV into host cells. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the proteolytic activity of cathepsin L with an IC50 value of 5.33 µM . This inhibition is specific, as this compound does not affect cathepsin B at similar concentrations. The compound also reduces infection in HEK293T cells transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In HEK293T cells, this compound reduces viral entry, thereby impacting the overall infection process . This reduction in viral entry can lead to changes in downstream signaling pathways that are typically activated by viral infection, potentially altering gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cathepsin L, a lysosomal protease involved in the processing of viral proteins necessary for entry into host cells . By binding to the active site of cathepsin L, this compound prevents the cleavage of viral glycoproteins, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism highlights the compound’s potential as a therapeutic agent in preventing viral infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for up to four years . Over extended periods, this compound maintains its inhibitory effects on viral entry, although long-term studies are necessary to fully understand any potential degradation products and their impacts on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral entry without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. Detailed studies on dosage-dependent effects are essential to determine the therapeutic window and potential side effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to viral entry and replication. It interacts with enzymes such as cathepsin L, which plays a role in the proteolytic processing of viral proteins . The inhibition of cathepsin L by this compound can affect metabolic fluxes and metabolite levels associated with viral replication cycles, thereby influencing the overall metabolic state of infected cells.
Transport and Distribution
Within cells, this compound is transported and distributed to specific compartments where it exerts its inhibitory effects. The compound likely interacts with transporters or binding proteins that facilitate its localization to lysosomes, where cathepsin L is active . This targeted distribution is crucial for the compound’s effectiveness in inhibiting viral entry.
Subcellular Localization
This compound is primarily localized in lysosomes, the subcellular compartments where cathepsin L is found . This localization is essential for its activity, as it allows the compound to effectively inhibit the protease and prevent viral entry. Post-translational modifications or targeting signals may direct this compound to lysosomes, ensuring its proper function within the cell.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de SSAA09E1 implica la reacción de 2-tiofeno carboxaldehído con tiosemicarbazida en condiciones específicas. La reacción suele llevarse a cabo en un disolvente de etanol, y la mezcla se refluye durante varias horas para producir el producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimizaciones para la producción a gran escala. Esto incluye garantizar una alta pureza y rendimiento a través de condiciones de reacción controladas y pasos de purificación como la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
SSAA09E1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el residuo de tiosemicarbazona. También puede participar en reacciones de oxidación y reducción en condiciones apropiadas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones generalmente se llevan a cabo en disolventes polares como etanol o dimetilsulfóxido (DMSO).
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la halogenación puede introducir átomos de halógeno en la molécula, mientras que la reducción puede convertir el grupo tiosemicarbazona en una amina correspondiente.
Comparación Con Compuestos Similares
Compuestos Similares
E64: Otro inhibidor de la catepsina L, pero con una estructura química y un mecanismo de acción diferentes.
Leupeptina: Un inhibidor de proteasas que se dirige a una gama más amplia de proteasas, incluida la catepsina L.
CA-074: Un inhibidor selectivo de la catepsina B, a menudo comparado con los inhibidores de la catepsina L para estudios de especificidad.
Singularidad de SSAA09E1
This compound es único debido a su inhibición específica de la catepsina L con un valor de IC50 relativamente bajo, lo que indica una alta potencia. Su capacidad para inhibir las etapas de entrada viral lo hace particularmente valioso en la investigación antiviral, distinguiéndolo de otros inhibidores de proteasas que pueden no tener la misma especificidad o eficacia .
Si tiene más preguntas o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)


![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)


![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
